molecular formula C15H22O9S B081923 Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside CAS No. 13350-45-3

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

Cat. No. B081923
CAS RN: 13350-45-3
M. Wt: 378.4 g/mol
InChI Key: XWFUCHLBRWBKGN-QMIVOQANSA-N
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Description

Synthesis Analysis

The practical synthesis of closely related compounds often involves the use of protective groups and selective reactions. For example, the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, a similar compound, has been achieved in 50% yield by reacting β-d-glucose pentaacetate and 3 mol equiv of an allyl alcohol with ZnCl2 in toluene, followed by recrystallization (Yuasa & Yuasa, 2004).

Molecular Structure Analysis

The crystal and molecular structure of related compounds like methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside have been elucidated through X-ray diffraction. Such structures typically show fully-extended conformations without intra-molecular hydrogen bonding, demonstrating the spatial arrangement of acetyl groups around the glucopyranose rings (Takeda et al., 1978).

Scientific Research Applications

Chemical Synthesis

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside has been utilized in various chemical syntheses. For instance, it has been used in the Koenigs-Knorr reaction for synthesizing complex carbohydrates, such as methyl β-sophoroside and methyl β-laminarabioside, indicating its role in the formation of glycosidic bonds in carbohydrates (Takeo, 1979).

Biomedical Research

This compound has been involved in biomedical research, particularly in synthesizing multivalent thiosaccharides, which are of significant biological interest due to their potential enzyme-inducing properties (Aversa et al., 2005).

Molecular Structure Studies

Studies on the molecular structure of derivatives of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside have been conducted to understand their conformation and bonding. For example, X-ray diffraction has been used to determine the crystal and molecular structure of its derivatives, providing insights into their spatial arrangement and potential interactions (Takeda et al., 1978).

Carbohydrate Chemistry

In the realm of carbohydrate chemistry, this compound has played a crucial role in the separation and identification of carbohydrate derivatives, aiding in the development of methodologies for the analysis of complex sugar structures (Bishop, 1960).

Synthesis of Antigens

It has also been instrumental in synthesizing specific antigens, such as those found in Klebsiella and Streptococci, showcasing its importance in vaccine research and development (Ray & Roy, 1990).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies involving Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside have helped in understanding the anomeric effect in carbohydrates, which is crucial for predicting the behavior of sugars in various chemical and biological processes (Gubica et al., 2018).

Enzyme Inducers Synthesis

The compound has been used in synthesizing potential enzyme inducers like thiocellobiose and thiosophorose, which have applications in biotechnological and pharmaceutical research (Hamacher, 1984).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFUCHLBRWBKGN-QMIVOQANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457435
Record name Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

CAS RN

13350-45-3
Record name Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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